molecular formula C16H15NO4 B8727556 N-(3-methylphenoxyacetyl)anthranilic acid

N-(3-methylphenoxyacetyl)anthranilic acid

Cat. No. B8727556
M. Wt: 285.29 g/mol
InChI Key: WBDKZICOSBPRRT-UHFFFAOYSA-N
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Patent
US05217961

Procedure details

Anthranilic acid 7.95 g (58 mmol) was dissolved in 10% aqueous sodium hydroxide solution 48 ml and to this solution, 3-methylphenoxyacetyl chloride 11.8 g (64 mmol) was added dropwise at 0° C. The resulting solution was stirred at room temperature for 5 minutes and acidified with 10% hydrochloric acid solution. Deposited crystals were collected by filtration and washed with hot water to obtain N-(3-methylphenoxyacetyl)anthranilic acid 14.0 g (yield: 68%).
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH3:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=1)[O:15][CH2:16][C:17](Cl)=[O:18].Cl>[OH-].[Na+]>[CH3:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][CH:22]=1)[O:15][CH2:16][C:17]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([OH:10])=[O:9])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
7.95 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
11.8 g
Type
reactant
Smiles
CC=1C=C(OCC(=O)Cl)C=CC1
Name
Quantity
48 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
WASH
Type
WASH
Details
washed with hot water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=C(OCC(=O)NC=2C(C(=O)O)=CC=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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